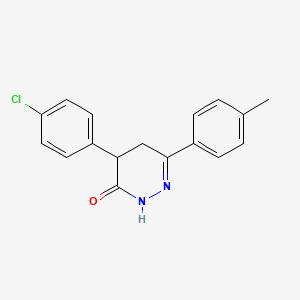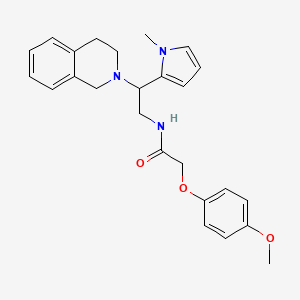![molecular formula C22H19ClF3N5O4S3 B2455265 N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 392299-34-2](/img/structure/B2455265.png)
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Inhibition of Carbonic Anhydrase Isozymes
This compound is part of research efforts focused on the design and synthesis of sulfonamide derivatives to inhibit carbonic anhydrase (CA) isozymes, which are metalloenzymes present in almost all living organisms. They catalyze the reversible hydration of carbon dioxide to bicarbonate ion and protons. Specific sulfonamide derivatives, including those with thiadiazole moieties, have been identified as potent inhibitors of human CA I and II isozymes, suggesting potential therapeutic applications in conditions where CA activity modulation is beneficial, such as glaucoma, epilepsy, and certain types of cancer (Gokcen, Gulcin, Ozturk, & Goren, 2016).
Targeting Tumor-associated Carbonic Anhydrase IX
The compound is relevant in the development of inhibitors targeting the tumor-associated carbonic anhydrase IX (CA IX). This approach is crucial for anticancer strategies since CA IX is overexpressed in several hypoxic tumors and contributes to cancer progression and metastasis. Research has identified various sulfonamide-based inhibitors, showing that modifications in the sulfonamide structure, including incorporation of thiadiazole rings, can lead to potent and selective CA IX inhibitors. These findings have implications for designing new anticancer agents with improved selectivity and potency (Ilies et al., 2003).
Design and Synthesis of Selective Inhibitors
Studies also focus on the design and synthesis of sulfonamides as selective inhibitors for membrane-anchored and tumor-associated carbonic anhydrase isozymes. By modifying the chemical structure, researchers aim to develop inhibitors that are selective for CA IX, offering potential therapeutic options for treating cancers that express this enzyme. The synthesis of positively charged sulfonamides demonstrates the versatility of chemical modifications in achieving desired biological activity and selectivity (Casey et al., 2004).
Glutaminase Inhibition for Cancer Therapy
Another research application involves the inhibition of kidney-type glutaminase (GLS), a key enzyme in cancer cell metabolism. Derivatives of the compound, particularly those related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been explored for their ability to inhibit GLS. These studies aim to identify more potent inhibitors with improved drug-like properties, offering new avenues for cancer therapy (Shukla et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3N5O4S3/c23-16-8-5-14(22(24,25)26)11-17(16)27-18(32)12-36-21-30-29-20(37-21)28-19(33)13-3-6-15(7-4-13)38(34,35)31-9-1-2-10-31/h3-8,11H,1-2,9-10,12H2,(H,27,32)(H,28,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGMPAZJEAETKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


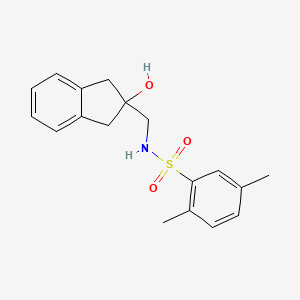
![3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2455184.png)
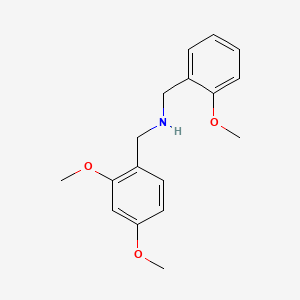
![N1-(2,3-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2455186.png)
![3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride](/img/structure/B2455191.png)
![N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455194.png)
![4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one](/img/structure/B2455196.png)

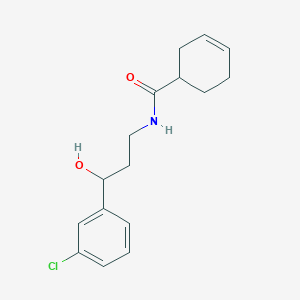
![N-(4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2455199.png)
